N-(2,4-Difluorophenyl)maleamic acid

CAS No.: 6954-64-9

Cat. No.: VC7922167

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6954-64-9 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]cyclohexanamine |

| Standard InChI | InChI=1S/C14H21NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3 |

| Standard InChI Key | UTJDSLDBTMBTJA-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1F)F)NC(=O)/C=C\C(=O)O |

| SMILES | C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O |

| Canonical SMILES | COC1=CC=CC=C1CNC2CCCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

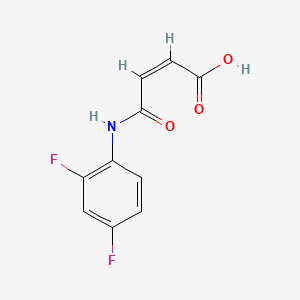

N-(2,4-Difluorophenyl)maleamic acid is characterized by a maleamic acid core (C₄H₃O₃N) linked to a 2,4-difluorophenyl group. The IUPAC name (Z)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid reflects its cis-configured double bond and amide linkage . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 6954-64-9 | |

| Molecular Formula | C₁₀H₇F₂NO₃ | |

| Molecular Weight | 227.16 g/mol | |

| Melting Point | 195°C | |

| Density | 1.492 g/cm³ (predicted) | |

| Boiling Point | 415.9°C (predicted) |

The crystal structure of analogous compounds, such as N-(2,4,5-trichlorophenyl)maleamic acid, reveals intramolecular hydrogen bonding (O—H⋯O) and planar configurations stabilized by π-π interactions . These features likely extend to the difluoro variant, influencing its reactivity and solid-state behavior.

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via a two-step process:

-

Maleanilic Acid Formation: Reacting 2,4-difluoroaniline with maleic anhydride in tetrahydrofuran (THF) yields N-(2,4-difluorophenyl)maleanilic acid.

-

Acid-Catalyzed Cyclization: Treatment with acetic anhydride/sodium acetate or phosphorus-based reagents (e.g., PPh₃-CBrCl₃) facilitates intramolecular cyclization to form N-arylmaleimides .

Reaction Scheme:

Optimized Conditions

Comparative studies with chlorinated analogues (e.g., 2,4-dichlorophenyl derivatives) show similar synthetic pathways but variations in reaction kinetics due to fluorine’s electron-withdrawing effects .

Physical and Chemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorptions at ~1663 cm⁻¹ (C=O stretch) and ~1511 cm⁻¹ (C-F stretch) .

-

NMR: NMR (CDCl₃) signals at δ 10.02 (s, NH), 8.86 (d, aromatic H), and 6.32 (d, vinyl H) .

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF); low in water .

-

Stability: Stable under ambient conditions but degrades at >200°C, releasing COₓ, HF, and NOₓ .

Biological and Chemical Applications

Pharmaceutical Intermediates

N-(2,4-Difluorophenyl)maleamic acid serves as a precursor to N-arylmaleimides, which are pivotal in:

-

Drug Design: Maleimides conjugate with thiols in proteins, enabling targeted drug delivery .

-

Polymer Chemistry: Cross-linking agents in thermosetting resins .

Agricultural Chemistry

Fluorinated maleamic acids are explored as intermediates for herbicides, leveraging fluorine’s bioactivity and metabolic stability .

| Hazard Class | Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Protective Measures

Comparative Analysis with Analogues

Dichloro vs. Difluorophenyl Derivatives

| Property | N-(2,4-Difluorophenyl) | N-(2,4-Dichlorophenyl) |

|---|---|---|

| Molecular Weight | 227.16 g/mol | 260.07 g/mol |

| Melting Point | 195°C | 177–180°C |

| Bioactivity | Moderate | Higher (chlorine’s lipophilicity) |

Trichlorophenyl Analogues

N-(2,4,5-Trichlorophenyl)maleamic acid exhibits enhanced crystallinity due to Cl⋯O interactions, absent in fluorine variants .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on solvent-free cyclization using microwave irradiation, reducing environmental impact .

Computational Studies

DFT calculations predict N-(2,4-difluorophenyl)maleimide (derivative) as a potential kinase inhibitor, warranting experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume